Sulfoximine, S-ethyl-S-(p-tolyl)- is a chemical compound characterized by the presence of a sulfoximine functional group, which consists of a sulfur atom bonded to both an oxygen atom and a nitrogen atom. Specifically, this compound features an ethyl group and a para-tolyl group attached to the sulfur atom. The structure can be represented as follows:
This compound has garnered attention due to its unique reactivity and potential applications in various fields, including medicinal chemistry and synthetic organic chemistry.
There is no current information available on the specific mechanism of action of S-ethyl-S-(p-tolyl)sulfoximine.
As with any new compound, potential hazards and safety considerations for S-ethyl-S-(p-tolyl)sulfoximine are unknown and require further investigation.
The synthesis of S-ethyl-S-(p-tolyl)-sulfoximine can be achieved through various methods:
Sulfoximine, S-ethyl-S-(p-tolyl)- has several applications:
Studies on the interactions of sulfoximines with various biological targets are ongoing. These investigations typically focus on:
Such studies are crucial for assessing the viability of these compounds in drug development.
Several compounds share structural or functional similarities with S-ethyl-S-(p-tolyl)-sulfoximine. Here are some notable examples:
| Compound Name | Structure/Description | Unique Features |
|---|---|---|
| Sulfoximine (Unsubstituted) | Basic sulfoximine structure without substituents | Serves as a reference for reactivity studies |
| N-Methyl-S-(p-tolyl)-sulfoximine | Methyl group instead of ethyl | Variation in steric effects |
| S-Benzyl-S-(p-tolyl)-sulfoximine | Benzyl group replacing ethyl | Enhanced lipophilicity |
| S-Isopropyl-S-(p-tolyl)-sulfoximine | Isopropyl group providing bulk | Altered reactivity due to sterics |
These compounds highlight the structural diversity within the sulfoximine family and their unique reactivity profiles.
Sulfoximines are classified based on substituents attached to the sulfur center:
The compound under review, S-ethyl-S-(p-tolyl)-sulfoximine (CAS 1494004-17-9), belongs to the S-alkyl-S-aryl category. Its structure features:
$$
\text{Structure: } \text{N=S(CC)(=O)-c}1\text{ccc(C)cc}1
$$
The synthesis of S-alkyl-S-aryl sulfoximines has evolved through key methodologies:
S-Ethyl-S-(p-tolyl)-sulfoximine emerged from early NH transfer protocols, leveraging the reactivity of sulfides and sulfoxides. Its synthesis typically involves:
Ammonium salts, such as ammonium carbamate or acetate, have emerged as practical nitrogen sources for direct NH-sulfoximine synthesis. These reagents eliminate the need for preactivated nitrogen donors, enhancing atom economy and operational safety. In a landmark study, mixing ammonium carbamate with diacetoxyiodobenzene (PhI(OAc)₂) in methanol at 25°C facilitated the stereospecific conversion of S-ethyl-S-(p-tolyl) sulfoxide to the corresponding sulfoximine within 30 minutes [1] [2]. The reaction proceeds via in situ generation of electrophilic nitrogen species, which react with the sulfoxide’s sulfur lone pair. Methanol accelerates the decomposition of ammonium carbamate into ammonia, while PhI(OAc)₂ undergoes ligand exchange to release acetic acid, creating an acidic medium conducive to NH transfer [1].
Table 1. Optimization of Ammonium Salt-Mediated Synthesis
| Substrate | Ammonium Source | Solvent | PhI(OAc)₂ (equiv) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| S-Ethyl-S-(p-tolyl) sulfoxide | (NH₄)₂CO₃ | MeOH | 3 | 0.5 | 91 |
| S-Ethyl-S-(p-tolyl) sulfoxide | NH₄OAc | MeCN | 4 | 2 | 85 |
Scalability was demonstrated on a 10 mmol scale, yielding S-ethyl-S-(p-tolyl) sulfoximine in 91% yield without racemization [1]. Enantioenriched sulfoxide precursors retained their configuration, confirming the stereospecificity of this method [1].
PhI(OAc)₂ serves dual roles as an oxidant and electrophilic nitrogen activator. Mechanistic studies using ^15^N-labeled ammonium acetate revealed the transient formation of hypervalent iodine intermediates, including iminoiodinane (PhI=NH) and iodonitrene (PhI=N⁺) [1]. These species react with sulfoxides through nucleophilic attack at sulfur, forming sulfoximine-iodonium intermediates that collapse to the final product upon workup [1] [3]. The absence of radical inhibitors affecting yield supports a polar rather than radical pathway [1].
Rhodium catalysts, such as [Rh₂(esp)₂], enable NH-sulfoximine synthesis under mild conditions. In a reported protocol, S-ethyl-S-(p-tolyl) sulfoxide reacts with O-(2,4-dinitrophenyl)hydroxylamine (DPH) in trifluoroethanol, facilitated by rhodium’s ability to generate metal-bound nitrenes [1]. This method circumvents harsh reagents but requires stoichiometric DPH, limiting its practicality compared to ammonium salt approaches [1].
Silver salts, particularly AgSCF₃, enable post-functionalization of NH-sulfoximines. For example, treating S-ethyl-S-(p-tolyl) sulfoximine with AgSCF₃ in acetonitrile introduces trifluoromethylthio groups at nitrogen, expanding derivatization possibilities [3]. While not directly synthesizing the parent sulfoximine, silver-mediated reactions enhance functional diversity for downstream applications [3].
Though not directly detailed in the provided sources, bifunctional catalysts could theoretically induce asymmetry during sulfoximine formation. Hypothetically, chiral phosphonium salts might activate both electrophilic nitrogen and sulfoxide substrates, enabling enantioselective NH transfer. Future studies could explore this avenue.
Starting from prochiral sulfoxides, desymmetrization via NH transfer offers a route to enantioenriched sulfoximines. The ammonium carbamate/PhI(OAc)₂ system preserves the stereochemical integrity of chiral sulfoxides, as demonstrated with methyl p-tolyl sulfoxide (97:3 e.r.), yielding sulfoximines with retained configuration [1]. This method avoids racemization, critical for accessing optically pure S-ethyl-S-(p-tolyl) sulfoximine [1].
X-ray crystallographic analysis of sulfoximine compounds, including S-ethyl-S-(p-tolyl)-sulfoximine, provides fundamental insights into their three-dimensional molecular architecture and bonding characteristics. The crystallographic determination of sulfoximines typically reveals non-centrosymmetric space groups such as P21, P-1, or C2/c, reflecting the inherent chirality at the sulfur center [1] [2]. Crystal systems are predominantly monoclinic or triclinic, with unit cell parameters varying based on substituent bulk and packing arrangements.
The crystallographic analysis of S-ethyl-S-(p-tolyl)-sulfoximine reveals characteristic bond lengths and angles consistent with the electronic structure of the sulfoximine functional group. The sulfur-oxygen bond distance typically ranges from 1.48 to 1.52 Å, demonstrating significant double bond character compared to simple sulfur-oxygen single bonds [3] [4]. Literature values for analogous sulfoximine structures report S-O bond lengths of 1.482(2) Å, confirming the abbreviated nature of this bond [1].
The sulfur-nitrogen bond exhibits a distance of approximately 1.46 to 1.49 Å, representing a polarized single bond with some ionic character. This bond length is intermediate between typical S-N single bonds (1.65-1.70 Å) and the theoretical S=N double bond distance, indicating partial double bond character through d-p orbital overlap [5] [6]. The nitrogen center adopts a pyramidal geometry, consistent with sp³ hybridization and the presence of a lone pair.
The tetrahedral sulfur center in S-ethyl-S-(p-tolyl)-sulfoximine creates a chiral environment with well-defined stereochemical preferences. The C-S-C bond angle deviates from ideal tetrahedral geometry, typically measuring 97-102°, reflecting the influence of the electronegative oxygen and nitrogen substituents [3]. This angular compression is compensated by expansion of the O-S-N bond angle to approximately 108-115°, maintaining optimal orbital overlap.
Crystal packing analysis reveals extensive intermolecular hydrogen bonding networks involving the sulfoximine nitrogen-hydrogen functionality. The NH group serves as a hydrogen bond donor, forming contacts with oxygen atoms of neighboring molecules at distances of 2.8-3.2 Å [2]. These interactions contribute to the overall crystal stability and influence the observed melting points and solubility characteristics.
The para-tolyl aromatic system participates in π-π stacking interactions with parallel aromatic rings at interplanar distances of 3.4-3.8 Å. Additionally, C-H⋯O weak hydrogen bonds involving the ethyl and methyl substituents contribute to the three-dimensional supramolecular architecture [3].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of S-ethyl-S-(p-tolyl)-sulfoximine through detailed analysis of both ¹H and ¹³C chemical environments. The unique electronic properties of the sulfoximine functional group create distinctive spectroscopic signatures that enable unambiguous structural identification.
The proton nuclear magnetic resonance spectrum of S-ethyl-S-(p-tolyl)-sulfoximine exhibits characteristic resonance patterns that reflect the electronic environment imposed by the sulfoximine functionality. The aromatic protons of the para-tolyl group appear as a distinctive AA'BB' system in the region of 7.73-7.67 ppm for the protons ortho to sulfur and 7.41-7.35 ppm for the protons meta to sulfur [7] [8]. This upfield shift of the meta protons relative to unsubstituted toluene reflects the electron-withdrawing influence of the sulfoximine group.
The para-methyl substituent resonates as a sharp singlet at approximately 2.43 ppm, showing minimal perturbation from the sulfoximine functionality due to its remote position. The ethyl group attached to sulfur displays characteristic splitting patterns, with the methylene protons appearing as a quartet at 3.24 ppm (J = 7.5 Hz) and the terminal methyl group as a triplet at 1.35 ppm (J = 7.5 Hz) [7] [9]. These chemical shifts are significantly deshielded compared to simple ethyl sulfides, reflecting the electron-withdrawing effect of the oxidized sulfur center.
The sulfoximine nitrogen-hydrogen proton appears as a broad singlet between 2.5-3.0 ppm, with the exact position dependent on concentration, solvent, and temperature due to exchange phenomena [10]. This resonance often exhibits temperature-dependent behavior and may disappear upon deuterium exchange, confirming its assignment to the NH functionality.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the profound influence of the sulfoximine functional group on the electronic environment of nearby carbon atoms. The aromatic carbons of the para-tolyl group exhibit characteristic substitution patterns that reflect the electron-withdrawing nature of the sulfoximine substituent [7] [11].
The ipso carbon (C-1) directly bonded to sulfur appears significantly downfield at approximately 141.8 ppm, representing a substantial deshielding effect compared to toluene (137.7 ppm). This downfield shift reflects the electron-withdrawing influence of the sulfoximine group and the partial positive charge developed at sulfur. The ortho carbons (C-2,6) resonate at 130.1 ppm, while the meta carbons (C-3,5) appear at 129.8 ppm, both showing moderate deshielding effects.
The para carbon bearing the methyl substituent (C-4) exhibits a chemical shift of 127.6 ppm, with the methyl carbon itself appearing at 21.7 ppm. These values demonstrate the transmission of electronic effects through the aromatic π-system, though attenuated by distance from the sulfoximine group.
The ethyl group carbons show pronounced deshielding effects attributable to the electron-deficient sulfur center. The α-carbon (methylene) appears at 52.0 ppm, representing a significant downfield shift from typical alkyl sulfides (approximately 25-30 ppm). The terminal methyl carbon resonates at 8.0 ppm, showing moderate deshielding compared to simple ethyl groups [7] [9].
These chemical shift patterns provide diagnostic information for structural assignment and demonstrate the electron-withdrawing character of the sulfoximine functional group. The magnitude of these effects correlates with the electronegativity and oxidation state of the sulfur center, providing insights into the electronic structure and bonding characteristics of the molecule.
Mass spectrometry of S-ethyl-S-(p-tolyl)-sulfoximine reveals distinctive fragmentation pathways that provide structural information and enable molecular characterization. The molecular ion peak typically exhibits moderate intensity (10-50% relative intensity), reflecting the stability of the sulfoximine functional group under electron impact conditions [12] [13].
The predominant fragmentation pathway involves cleavage of the sulfur-alkyl bond, resulting in loss of the ethyl group (M-29) to generate a stabilized sulfoximide cation. This process occurs through α-cleavage adjacent to the electron-deficient sulfur center, forming a resonance-stabilized fragment at m/z corresponding to [M-C₂H₅]⁺ [13] [14]. The resulting cation benefits from delocalization over the para-tolyl aromatic system and the sulfoximine functionality.
Secondary fragmentation involves loss of the imino group (M-17), corresponding to elimination of NH, though this pathway typically shows lower intensity (5-15% relative intensity). This fragmentation reflects the polarized nature of the S-N bond and the tendency for nitrogen elimination under high-energy conditions [12].
The base peak in the mass spectrum typically corresponds to the para-tolyl cation (m/z 91), formed through cleavage of the C-S bond and stabilized by resonance within the aromatic system. Additional significant fragments include the phenyl cation (m/z 77) resulting from demethylation of the para-tolyl group, and sulfonyl-containing fragments at higher mass-to-charge ratios [13] [14].
The formation of sulfonyl cations ([ArSO]⁺) represents another important fragmentation pathway, generating fragments at m/z values corresponding to the aromatic substituent plus SO (m/z 139 for p-tolylsulfonyl). These fragments demonstrate moderate intensity (30-60% relative intensity) and provide confirmatory evidence for the sulfoximine structure [12].
Infrared spectroscopy of S-ethyl-S-(p-tolyl)-sulfoximine provides characteristic vibrational frequencies that enable functional group identification and structural characterization. The sulfoximine functionality exhibits distinctive absorption bands that differentiate it from related sulfur-containing compounds [7] [8] [9].
The nitrogen-hydrogen stretching vibration appears as a characteristic absorption band in the region of 3260-3270 cm⁻¹, consistent with the secondary amine character of the sulfoximine nitrogen. This frequency is intermediate between primary amines (3300-3500 cm⁻¹) and amides (3200-3400 cm⁻¹), reflecting the electronic environment created by the adjacent sulfur center [7] [9]. The band typically exhibits moderate intensity and may show splitting or broadening due to hydrogen bonding interactions in the solid state.
The sulfur-oxygen stretching vibration manifests as dual absorption bands in the 1210-1220 cm⁻¹ and 1090-1100 cm⁻¹ regions, characteristic of the asymmetric and symmetric S=O stretching modes respectively [7] [8]. These frequencies are intermediate between sulfoxides (typically 1050-1080 cm⁻¹) and sulfones (1150-1200 cm⁻¹), reflecting the unique electronic structure of the sulfoximine functional group. The higher frequency band often exhibits greater intensity and provides diagnostic information for sulfoximine identification.
The para-tolyl aromatic system contributes characteristic C-H stretching vibrations in the 3000-3100 cm⁻¹ region, along with aromatic C=C stretching bands at approximately 1500-1600 cm⁻¹. The para-disubstitution pattern is confirmed by characteristic out-of-plane bending vibrations at 815-820 cm⁻¹, providing additional structural confirmation [7] [9].
Aliphatic C-H stretching vibrations from the ethyl group appear in the 2900-3000 cm⁻¹ region, with methylene and methyl deformation modes contributing to the fingerprint region below 1500 cm⁻¹. These vibrations, while less diagnostic than the sulfoximine-specific bands, contribute to the overall spectroscopic fingerprint of the molecule [7] [8].